molecular formula C₃₀H₂₈N₆O₉ B1156343 Candesartan N1-Glucuronide

Candesartan N1-Glucuronide

Cat. No.: B1156343
M. Wt: 616.58
Attention: For research use only. Not for human or veterinary use.
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Description

Candesartan N1-Glucuronide is a major metabolite of candesartan, an angiotensin II receptor antagonist used to treat hypertension. Glucuronidation, a Phase II metabolic pathway, involves the conjugation of glucuronic acid to the parent compound, enhancing its water solubility for renal excretion. This compound specifically refers to the glucuronide conjugate formed at the N1 position of the tetrazole ring in candesartan. This metabolite retains partial pharmacological activity but is primarily involved in systemic clearance .

Properties

Molecular Formula

C₃₀H₂₈N₆O₉

Molecular Weight

616.58

Synonyms

1-((2’-(1-((2R,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Angiotensin II Receptor Blocker Class

Candesartan N1-Glucuronide shares structural homology with glucuronidated metabolites of other sartan-class drugs:

Compound Molecular Formula Molecular Weight Glucuronidation Position Key Features
This compound C₃₀H₃₇N₅O₉ 611.64 N1-tetrazole Retains partial AT1 receptor antagonism; major renal excretion pathway .
Olmesartan N2-Glucuronide C₃₀H₃₄N₆O₉ 622.64 N2-tetrazole Similar AT1 antagonism; higher molecular weight due to additional functional groups .
Losartan N1-Glucuronide C₂₈H₃₁ClN₆O₇ 599.05 N1-tetrazole Less stable than candesartan derivatives due to structural differences in the biphenyl moiety .

Key Observations :

  • The position of glucuronidation (N1 vs. N2) influences metabolic stability. For example, Olmesartan N2-Glucuronide exhibits distinct pharmacokinetics compared to this compound due to steric and electronic differences at the conjugation site .
  • Molecular weight correlates with solubility: this compound (611.64 Da) is more hydrophilic than the parent compound, facilitating renal excretion .

Comparison with Non-Sartan N1-Glucuronides

N1-glucuronidation is observed in other drug classes, though with varying pharmacological outcomes:

Compound Molecular Formula Metabolic Role Pharmacological Impact
This compound C₃₀H₃₇N₅O₉ Major excretion pathway Partial retention of AT1 receptor antagonism; no direct antiviral activity .
Nicotine N1-Glucuronide C₁₆H₂₀N₂O₇ Detoxification pathway Inactive metabolite; stereoselective formation (S(-)-nicotine preferred) .
Sulfameter N1-Glucuronide C₁₇H₂₀N₄O₉S Minor metabolic pathway (~12%) Reduced protein binding (11% vs. 92% for parent sulfamonomethoxine) .

Key Observations :

  • Stereoselectivity: Nicotine N1-Glucuronide formation favors the S(-)-enantiomer (intrinsic clearance = 1.2 µL/min/mg vs. 0.31 µL/min/mg for R(+)-nicotine) .
  • This compound likely follows this trend .

Metabolic and Pharmacokinetic Comparisons

Metabolic Pathways

  • This compound : Formed via UGT1A3/UGT2B7 enzymes; accounts for ~20–30% of total candesartan metabolism .
  • Sulfamonomethoxine: Undergoes N1-glucuronidation (12%) and N4-acetylation (36%), with the latter being the dominant pathway .

Key Observations :

  • Its antiviral activity is negligible compared to the parent prodrug .
  • Competing Pathways: N1-glucuronidation is a minor pathway in sulfamonomethoxine but a major one in candesartan, highlighting substrate-specific enzyme affinity .

Stability and Binding Interactions

  • Candesartan Derivatives: N2-S-Glucuronide: Highest stability (docking score = -80.62 kcal/mol) due to favorable hydrophobic interactions with LEU300/LEU297 residues .
  • Candesartan O-beta-D-Glucuronoside: Lower stability (energy = -74.22 kcal/mol) due to suboptimal binding conformation .

Q & A

What frameworks are recommended for structuring research questions on the therapeutic implications of this compound?

  • Answer: Use the PICO framework:
  • Population: Patients with hypertension and comorbid diabetes.
  • Intervention: Candesartan cilexetil (prodrug of candesartan) and its N1-glucuronide metabolite.
  • Comparison: Other angiotensin II receptor blockers (e.g., losartan, irbesartan).
  • Outcome: Renal function markers (e.g., eGFR, albuminuria) and CYP2C8 substrate pharmacokinetics .

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